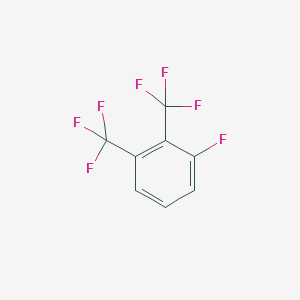

1-Fluoro-2,3-bis-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-2,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXIPPDZGNMJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Formation of Trichloromethyl Intermediates

- Starting from difluorobenzene or dichlorobenzene derivatives, chlorination is performed using chlorine gas in the presence of catalysts such as aluminum chloride or iron(III) chloride. This step introduces trichloromethyl groups at specific positions on the aromatic ring.

- For example, 1,3-bis-(trichloromethyl)-benzene can be prepared by chlorinating appropriate benzene derivatives under controlled temperature (100–150 °C) and pressure, often in an autoclave or flask with stirring and gas saturation.

Fluorination of Trichloromethyl Groups to Trifluoromethyl

- The critical fluorination step involves treating the trichloromethyl-substituted benzene with anhydrous hydrogen fluoride (HF) in an autoclave at temperatures ranging from 50 °C to 100 °C.

- This reaction replaces chlorine atoms with fluorine to form trifluoromethyl groups. For instance, 1,3-bis-(trichloromethyl)-benzene is fluorinated with anhydrous HF at 50 °C for 6 hours, followed by cooling and work-up involving washing and fractional distillation to isolate the trifluoromethyl product.

- The fluorination is carefully controlled to avoid polymerization and side reactions, typically by maintaining temperatures below 150 °C and adjusting internal pressure during the reaction.

Catalytic Halogen Exchange and Substitution

- In some methods, catalytic halogen exchange reactions are employed where mixtures of trichloromethyl and trifluoromethyl benzene derivatives are reacted with catalysts like aluminum chloride or iron(III) chloride in the presence of hydrogen chloride gas.

- These reactions facilitate the exchange of chlorine atoms and the formation of mixed halogenated trifluoromethylbenzene products, which can be further purified by fractional distillation.

- For example, a mixture of 1,3-bis-(trichloromethyl)-benzene and 1,3-bis-(trifluoromethyl)-benzene is reacted with iron(III) chloride and hydrogen chloride gas at 150 °C for 5 hours to yield 1-trichloromethyl-3-trifluoromethyl-benzene.

Selective Fluorination to Introduce Fluorine at Specific Positions

- Fluorination to introduce a fluoro substituent on the aromatic ring (e.g., at position 1) along with trifluoromethyl groups at positions 2 and 3 requires precise control.

- This can be achieved by starting from chlorinated trifluoromethylbenzene intermediates and subjecting them to fluorination with anhydrous HF under autoclave conditions.

- The reaction conditions involve gradual temperature increase (up to ~85 °C), pressure control (around 9–11 kg/cm²), and careful quenching by pouring the reaction mixture onto ice, followed by phase separation and purification.

Representative Experimental Data

Notes on Reaction Work-up and Purification

- After completion of fluorination or halogen exchange reactions, the mixtures are typically cooled, and the pressure is carefully released.

- The reaction mixtures are poured onto ice to quench the reaction and facilitate separation of organic and aqueous phases.

- The organic phase is washed multiple times with dilute hydrochloric acid and water to remove inorganic impurities and catalyst residues.

- Final purification is achieved by fractional distillation under reduced pressure, allowing isolation of the desired fluoro-trifluoromethylbenzene compounds with high purity.

Summary and Industrial Relevance

The preparation of 1-Fluoro-2,3-bis-(trifluoromethyl)benzene involves complex halogenation and fluorination steps, requiring precise control of reaction conditions, catalysts, and reagents. The use of anhydrous hydrogen fluoride in autoclaves, combined with catalytic halogen exchange, enables efficient conversion of chlorinated precursors to trifluoromethyl derivatives with fluoro substituents.

These methods are scalable and have been optimized to minimize side reactions such as polymerization, making them suitable for industrial production of fluorinated aromatic compounds with applications in pharmaceuticals, agrochemicals, and specialty materials.

Chemical Reactions Analysis

1-Fluoro-2,3-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or trifluoromethyl groups are replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

Synthetic Organic Chemistry

1.1. Precursor for Bioactive Compounds

1-Fluoro-2,3-bis-(trifluoromethyl)benzene serves as an important precursor in the synthesis of biologically active compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of derivatives, making them suitable for pharmaceutical applications. For instance, studies have shown that derivatives synthesized from this compound can exhibit significant biological activity against various targets, including cancer cells and bacteria .

1.2. Electrophilic Substitution Reactions

The presence of fluorine atoms in this compound makes it a suitable substrate for electrophilic aromatic substitution reactions. These reactions can lead to the formation of new functionalized derivatives that are valuable in drug discovery and development processes . The trifluoromethyl groups stabilize the aromatic system while providing sites for further functionalization.

Materials Science

2.1. High-Performance Polymers

Fluorinated compounds like this compound are integral to the production of high-performance polymers. These polymers exhibit superior thermal stability and chemical resistance, making them ideal for applications in electronics and aerospace industries . The incorporation of this compound into polymer matrices can enhance properties such as dielectric strength and mechanical robustness.

2.2. Coatings and Surface Modifications

Due to its hydrophobic nature, this compound is utilized in developing coatings that require low surface energy characteristics. Such coatings are beneficial in applications where water repellency and dirt resistance are crucial, such as in automotive and architectural finishes .

Analytical Chemistry

3.1. Solvent Applications in Chromatography

The compound is employed as a solvent or additive in high-performance liquid chromatography (HPLC). Its unique properties facilitate the separation and analysis of complex mixtures, particularly those involving other fluorinated compounds . The use of fluorinated solvents can improve detection limits and resolution in chromatographic techniques.

3.2. Electrogenerated Chemiluminescence (ECL)

Research has demonstrated that this compound can be used in electrogenerated chemiluminescence studies. This application is particularly relevant for detecting trace amounts of analytes in various samples, enhancing the sensitivity of analytical methods .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Fluoro-2,3-bis-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects .

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. These effects can stabilize reaction intermediates and facilitate various transformations, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 1-Fluoro-2,3-bis-(trifluoromethyl)benzene with key analogs:

Key Observations :

- Reactivity in Synthesis : The ethynyl group in 1-ethynyl-3,5-bis(trifluoromethyl)benzene facilitates cyclization reactions, as seen in gold-catalyzed enyne transformations . In contrast, fluorine substituents may direct regioselectivity in substitution reactions due to their ortho/para-directing nature.

- Analytical Applications : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene demonstrates superior performance as a derivatization reagent for polyamines in chromatographic analysis, attributed to balanced electron withdrawal and stability under reaction conditions .

Physicochemical Properties

While specific data for This compound are unavailable, inferences can be drawn:

- Solubility: Trifluoromethyl groups increase hydrophobicity, making the compound more soluble in organic solvents (e.g., dichloromethane or DMSO) compared to non-fluorinated analogs .

- Thermal Stability : The strong C-F bonds in trifluoromethyl groups likely enhance thermal stability, a trait observed in related compounds like 3,5-bis(trifluoromethyl)nitrobenzene .

Biological Activity

Chemical Structure and Properties

The compound has the following chemical formula: C8H3F7, with a molecular weight of approximately 238.18 g/mol. Its structure includes:

- A benzene ring with two trifluoromethyl groups at the 1 and 2 positions.

- A fluoro group at the 3 position.

These substituents enhance the compound's lipophilicity and metabolic stability, which are critical factors influencing biological activity.

Biological Activity Overview

While direct studies on the biological activity of 1-Fluoro-2,3-bis-(trifluoromethyl)benzene are sparse, insights can be drawn from related compounds with similar functional groups:

- Fluorinated Compounds : Generally exhibit enhanced pharmacokinetics and bioactivity due to their lipophilic nature. They often improve binding interactions with biological targets, potentially increasing the potency of pharmaceuticals.

- Trifluoromethyl Groups : Known to affect the reactivity and interaction of compounds with biological systems. Their electron-withdrawing nature can facilitate nucleophilic attacks, leading to new derivatives that may possess enhanced biological properties.

Table 1: Comparison of Biological Activities in Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two trifluoromethyl groups | Limited data available |

| Benzothiazole derivatives | Contains sulfur in a heterocyclic framework | Exhibits antimicrobial and anti-tumor activities |

| Trifluoromethylated phenols | Hydroxyl group attached to trifluoromethyl benzene | Potentially different solubility characteristics affecting bioactivity |

Case Studies and Research Findings

Research into similar fluorinated compounds indicates several potential biological activities:

- Antimicrobial Activity : Some trifluoromethylated compounds have demonstrated bactericidal and fungicidal actions. For instance, trichloromethyl-trifluoromethyl-benzenes have shown effectiveness against various pathogens, suggesting that similar structures may yield comparable results .

- Cytotoxicity : Compounds containing trifluoromethyl groups often exhibit cytotoxic effects against cancer cells. The increased lipophilicity can enhance cellular uptake and bioavailability, leading to more pronounced effects .

- Pharmacological Applications : Fluorinated compounds are frequently explored as intermediates in drug design due to their ability to modify pharmacokinetic profiles. For example, the incorporation of fluorine atoms can improve metabolic stability and reduce toxicity .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

- Friedel-Crafts Reactions : Utilizing aluminum chloride as a catalyst to introduce trifluoromethyl groups onto aromatic rings.

- Electrophilic Substitution Reactions : These reactions leverage the electron-deficient nature of trifluoromethyl groups to facilitate further functionalization of the benzene ring .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Fluoro-2,3-bis-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves halogenation and fluorination steps. For example, trifluoromethylation of fluorobenzene derivatives can be achieved using reagents like N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, as seen in analogous bromomethyl-trifluoromethylbenzene synthesis . Fluorination may require specialized agents (e.g., HF or F₂ gas) under controlled conditions. Optimizing stoichiometry, temperature (e.g., 0–60°C), and solvent polarity (e.g., THF or DMF) is critical to minimize side reactions and maximize yield.

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns. For example, -NMR can distinguish between trifluoromethyl groups and fluorine substituents, while -NMR identifies aromatic proton splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical 228.08 g/mol). X-ray crystallography may resolve spatial arrangements of substituents, as demonstrated for similar trifluoromethylated aromatics .

Q. What are the key physical and chemical properties relevant to handling this compound in lab settings?

- Methodology : Properties include high volatility (due to fluorine content) and hydrophobicity. Melting/boiling points can be estimated via computational tools (e.g., PubChem data for analogs ). Safety protocols must address potential irritancy (skin/eyes) and respiratory hazards, as noted in safety data sheets for fluorinated benzenes . Storage under inert gas (N₂/Ar) at −20°C prevents decomposition.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorine groups influence electrophilic substitution reactions?

- Methodology : The electron-withdrawing nature of -CF₃ and -F groups deactivates the benzene ring, directing electrophiles to less hindered positions. For instance, nitration or halogenation may favor the 4-position if steric effects dominate. Computational studies (e.g., DFT) can map electron density, while kinetic experiments under varying conditions (e.g., HNO₃/H₂SO₄) validate regioselectivity .

Q. What challenges arise in using this compound as a precursor in Diels-Alder reactions, and how can they be mitigated?

- Methodology : The steric bulk of -CF₃ groups may hinder diene approach. Using Lewis acids (e.g., LDA in THF) or high-pressure conditions can enhance reactivity, as shown in analogous Diels-Alder reactions with trifluoromethylbenzyl bromides . Monitoring reaction progress via TLC or GC-MS helps optimize catalyst loading (e.g., 5–10 mol%).

Q. How do conflicting spectral data (e.g., NMR vs. computational predictions) for this compound arise, and how should they be resolved?

- Methodology : Discrepancies often stem from dynamic effects (e.g., rotamers) or solvent interactions. For example, -NMR chemical shifts in CDCl₃ vs. DMSO-d₆ may vary due to hydrogen bonding. Comparing experimental data with ab initio simulations (e.g., Gaussian) and repeating measurements under standardized conditions resolves ambiguities .

Q. What strategies improve the stability of this compound in catalytic applications (e.g., coupling reactions)?

- Methodology : Stabilization involves using electron-deficient ligands (e.g., phosphines with -CF₃ substituents) or low-temperature conditions (−78°C). For Pd-catalyzed cross-couplings, anhydrous solvents and degassed systems prevent oxidative degradation. Kinetic studies under inert atmospheres (glovebox) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.